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Compound of Interest

Compound Name: 4-Chloro Dasatinib

Cat. No.: B15282496 Get Quote

Disclaimer: The scope of this document pertains to the drug Dasatinib. The term "4-Chloro
Dasatinib" is not a standard nomenclature found in scientific literature. Dasatinib is a

compound that contains a chloro-moiety as part of its chemical structure, specifically N-(2-

chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-

thiazolecarboxamide. This guide will comprehensively cover the metabolic and

pharmacokinetic profile of Dasatinib.

This technical whitepaper provides a detailed overview of the absorption, distribution,

metabolism, and excretion (ADME) of Dasatinib, a potent second-generation tyrosine kinase

inhibitor. It is intended for researchers, scientists, and professionals in the field of drug

development seeking a thorough understanding of this compound's disposition in the body.

Pharmacokinetics
Dasatinib exhibits a pharmacokinetic profile characterized by rapid oral absorption and

extensive metabolism. Its exposure can be influenced by factors such as gastric pH and

interactions with metabolizing enzymes.[1][2][3]

Absorption
Following oral administration, Dasatinib is rapidly absorbed, with the time to reach maximum

plasma concentration (Tmax) ranging from 0.5 to 6 hours.[1][4] Preclinical studies reported oral

bioavailability between 14% and 34%.[1] The absorption of Dasatinib is pH-dependent due to

its nature as a weak base (pKa = 3.1, 6.8, 10.8), which has high solubility in acidic

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15282496?utm_src=pdf-interest
https://www.benchchem.com/product/b15282496?utm_src=pdf-body
https://www.benchchem.com/product/b15282496?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8685414/
https://www.researchgate.net/publication/336296027_Pharmacokinetics_of_Dasatinib
https://pubmed.ncbi.nlm.nih.gov/31586504/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8685414/
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2006/021986s000_Sprycel__PharmR.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8685414/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15282496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


environments and tends to precipitate in the neutral pH of the small intestine.[1][5]

Consequently, co-administration with acid-reducing agents like proton pump inhibitors (PPIs) or

H2-receptor antagonists can significantly reduce its absorption and bioavailability.[1][6] While a

high-fat meal can slightly increase the area under the curve (AUC) by about 14%, this effect is

not considered clinically significant, allowing Dasatinib to be taken with or without food.[1][6]

Distribution
Dasatinib is extensively distributed into tissues, as indicated by its large apparent volume of

distribution of 2505 L.[1] It is highly bound to human plasma proteins, with a binding

percentage of approximately 96%.[1][6] The active metabolite, M4, also exhibits high protein

binding at 93%.[6]

Metabolism
Dasatinib is extensively metabolized in humans, primarily by the cytochrome P450 enzyme

CYP3A4.[1][7][8] Other enzymes, including flavin-containing monooxygenase 3 (FMO-3) and

uridine diphosphate-glucuronosyltransferases (UGTs), also play a role in its biotransformation.

[1][9] The metabolic pathways include hydroxylation, N-dealkylation, N-oxidation, and

conjugation with glucuronic acid or sulfate.[1]

Several circulating metabolites have been identified, with M4, M5, M6, M20, and M24 being the

most prominent.[1][9][10] The N-dealkylated metabolite (M4) is pharmacologically active, with

potency similar to the parent drug, but it constitutes only about 5% of the Dasatinib AUC and is

not expected to contribute significantly to the overall in vivo activity.[1][10]

Excretion
The elimination of Dasatinib and its metabolites occurs predominantly through the feces.[6][10]

After a single oral dose of radiolabeled Dasatinib, approximately 85% of the radioactivity was

recovered in the feces, while less than 4% was found in the urine.[6][10] Unchanged Dasatinib

accounted for 19% of the dose in feces and less than 1% in urine, indicating that the drug is

well-absorbed and extensively metabolized prior to elimination.[6][10] The elimination half-life is

relatively short, estimated to be between 3 to 5 hours.[6]

Pharmacokinetic Data Summary
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Parameter Value Reference(s)

Time to Peak (Tmax) 0.5 - 6 hours [1][4]

Oral Bioavailability 14% - 34% [1]

Plasma Protein Binding ~96% [1][6]

Volume of Distribution (Vd) 2505 L [1]

Elimination Half-life (t½) 3 - 5 hours [6]

Primary Route of Excretion Feces (~85%) [6][10]

Metabolic Pathways and Bioactivation
The metabolism of Dasatinib is complex, involving multiple enzymatic pathways and leading to

the formation of reactive intermediates that have clinical implications.

Primary Metabolic Pathways
CYP3A4 is the principal enzyme responsible for the oxidative metabolism of Dasatinib.[7][9]

Key metabolic transformations include:

Hydroxylation: Formation of hydroxylated metabolites M20 and M24.[9][10]

N-dealkylation: Formation of the active metabolite M4.[9]

N-oxidation: FMO-3 is primarily responsible for the formation of the N-oxide metabolite, M5.

[9]

Glucuronidation: UGT enzymes catalyze the formation of glucuronide conjugates (M8a,

M8b).[1][10]
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Caption: Primary metabolic pathways of Dasatinib.

Bioactivation and CYP3A4 Inactivation
A critical aspect of Dasatinib metabolism is its bioactivation by CYP3A4 into a reactive

intermediate, which can lead to mechanism-based inactivation of the enzyme itself.[7][11] The

primary mechanism involves hydroxylation at the para-position of the 2-chloro-6-methylphenyl

ring.[7] This is followed by further oxidation to form a reactive quinone-imine species.[7][11]

This electrophilic intermediate can covalently bind to cellular macromolecules, including the

CYP3A4 enzyme, leading to its inactivation. It can also be detoxified by conjugation with

glutathione (GSH).[7] A minor bioactivation pathway, proceeding through the formation of an

imine-methide, has also been proposed.[7]
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Caption: Bioactivation of Dasatinib to a reactive quinone-imine intermediate.

Experimental Protocols
This section outlines methodologies for key experiments used to characterize the metabolism

and pharmacokinetics of Dasatinib.

In Vitro Metabolism and Bioactivation in Human Liver
Microsomes (HLM)
This protocol is a synthesized representation of methods described for studying the formation

of reactive metabolites.[7][11]

Objective: To identify metabolic pathways and detect the formation of reactive intermediates of

Dasatinib using HLM.

Materials:
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Dasatinib

Pooled Human Liver Microsomes (HLM)

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

Potassium phosphate buffer (pH 7.4)

Glutathione (GSH) as a trapping agent

Acetonitrile (ACN) with 0.1% formic acid (for quenching)

Control inhibitor (e.g., Ketoconazole for CYP3A4)

Procedure:

Incubation Preparation: Prepare incubation mixtures in potassium phosphate buffer (pH 7.4).

A typical incubation mixture (final volume of 200 µL) contains HLM (0.5-1.0 mg/mL protein),

Dasatinib (e.g., 1-50 µM), and GSH (5 mM).

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.

Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. For

negative controls, omit the NADPH system or add a specific inhibitor like ketoconazole.

Incubation: Incubate the reaction at 37°C in a shaking water bath for a specified time (e.g.,

30-60 minutes).

Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile

containing 0.1% formic acid.

Sample Processing: Centrifuge the quenched samples (e.g., at 14,000 rpm for 10 minutes)

to precipitate proteins.

Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify Dasatinib

metabolites and GSH adducts. The analysis involves comparing samples from complete

incubations with those from control incubations to identify NADPH- and HLM-dependent

products.
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Caption: Experimental workflow for in vitro reactive metabolite screening.

RP-HPLC Method for Quantification of Dasatinib
This protocol is a representative example based on published analytical methods.[12][13]

Objective: To quantify the concentration of Dasatinib in a given sample using Reversed-Phase

High-Performance Liquid Chromatography (RP-HPLC).

Instrumentation and Conditions:

HPLC System: A standard HPLC system equipped with a pump, auto-sampler, column oven,

and a PDA or UV detector.

Column: C18 column (e.g., Kinetex C18, 150 mm x 4.6 mm, 5 µm).[13]

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent.

For example, Buffer A: 10 mM potassium dihydrogen phosphate (pH adjusted to 7.8 with

KOH); Buffer B: Acetonitrile.[13]

Flow Rate: 0.9 - 1.0 mL/min.[13][14]

Column Temperature: 45°C.[13]

Injection Volume: 5 - 10 µL.[12][14]

Detector Wavelength: 305 nm or 323 nm.[13][15]

Diluent: Methanol or a mixture of the mobile phase.

Procedure:
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Standard Preparation: Prepare a stock solution of Dasatinib standard (e.g., 1 mg/mL) in the

diluent. Perform serial dilutions to create calibration standards covering the desired

concentration range (e.g., 2-150 µg/mL).[12][15]

Sample Preparation: Dissolve or dilute the unknown sample containing Dasatinib in the

diluent to a concentration expected to fall within the calibration range. Filter the sample

through a 0.45 µm filter.

Chromatographic Run: Equilibrate the column with the initial mobile phase conditions. Inject

the standards and samples onto the HPLC system.

Data Analysis: Record the chromatograms. Identify the Dasatinib peak based on its retention

time compared to the standard. Construct a calibration curve by plotting the peak area of the

standards against their known concentrations.

Quantification: Determine the concentration of Dasatinib in the unknown samples by

interpolating their peak areas from the calibration curve.

Conclusion
Dasatinib undergoes rapid absorption and extensive metabolism, primarily mediated by

CYP3A4. Its pharmacokinetic profile is notable for its pH-dependent absorption and the

potential for drug-drug interactions involving CYP3A4 inhibitors and inducers. The

biotransformation of Dasatinib is complex, leading to several metabolites and a reactive

quinone-imine intermediate that causes mechanism-based inactivation of CYP3A4. A thorough

understanding of these metabolic and pharmacokinetic characteristics, elucidated through

detailed in vitro and analytical protocols, is crucial for the safe and effective clinical use of

Dasatinib and for the development of future kinase inhibitors.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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